molecular formula C15H13N3 B11796517 6-(Indolin-1-yl)-5-methylnicotinonitrile

6-(Indolin-1-yl)-5-methylnicotinonitrile

Cat. No.: B11796517
M. Wt: 235.28 g/mol
InChI Key: LDEJUWDKBSCTQP-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-5-methylnicotinonitrile is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-5-methylnicotinonitrile typically involves the reaction of indoline derivatives with nicotinonitrile precursors. One common method includes the use of palladium-catalyzed C-H activation reactions. For instance, the reaction of indolin-1-yl(phenyl)methanimine with diazomalonate compounds under optimized conditions can yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Indolin-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The indoline ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives .

Scientific Research Applications

6-(Indolin-1-yl)-5-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Indolin-1-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and modulating their activity. This interaction can lead to the reduction of oxidative stress and inflammation, thereby providing neuroprotection .

Similar Compounds:

Uniqueness: this compound stands out due to its unique structure, which combines the nicotinonitrile core with an indoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3/c1-11-8-12(9-16)10-17-15(11)18-7-6-13-4-2-3-5-14(13)18/h2-5,8,10H,6-7H2,1H3

InChI Key

LDEJUWDKBSCTQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C#N

Origin of Product

United States

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